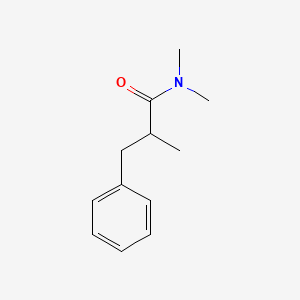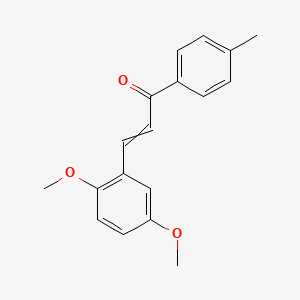
1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) is a chemical compound with the molecular formula C17H28N4O2 and a molecular weight of 320.44 g/mol . It is known for its unique structure, which includes a phenylene group substituted with methyl and butylurea groups. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in inhibiting or activating certain biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-isobutylurea): This compound has a similar structure but with isobutyl groups instead of butyl groups.
N,N’-(1,3-Phenylene)dimaleimide: Another related compound with a different functional group arrangement. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
60903-52-8 |
|---|---|
Molekularformel |
C17H28N4O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-butyl-3-[3-(butylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C17H28N4O2/c1-4-6-10-18-16(22)20-14-9-8-13(3)15(12-14)21-17(23)19-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,20,22)(H2,19,21,23) |
InChI-Schlüssel |
OCHXAFDXWVMHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)



![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)



